Lipophilicity (logP) Comparison: 4-Methyl-1,4-oxazepan-6-amine vs. 1,4-Oxazepane
The target compound exhibits a calculated logP value of 0.6 [1], which is significantly higher than the logP of unsubstituted 1,4-oxazepane (-0.377 to 0.3251, depending on the source) [2][3]. This increased lipophilicity is attributable to the 4-methyl substituent and can enhance passive membrane permeability, a critical parameter in central nervous system (CNS) drug design.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.6 (predicted) |
| Comparator Or Baseline | 1,4-Oxazepane: -0.377 [2] or 0.3251 [3] |
| Quantified Difference | Increase of +0.275 to +0.977 logP units |
| Conditions | Computed using standard prediction algorithms (e.g., ACD/LogP, ChemAxon) as reported in chemical databases. |
Why This Matters
Higher logP correlates with improved blood-brain barrier penetration potential, making this compound a more suitable building block for CNS-targeted programs compared to unsubstituted 1,4-oxazepane.
- [1] ChemExper. 4-methyl-1,4-oxazepan-6-amine logP data. Mastersearch.chemexper.com, Accessed 2026. View Source
- [2] Chembase. 1,4-oxazepane logP data. Chembase.cn, Accessed 2026. View Source
- [3] Molbase. 1,4-oxazepane logP data. Qiye.molbase.cn, Accessed 2026. View Source
